[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol, identified by the CAS number 174226-57-4, is a chemical compound with the molecular formula and a molecular weight of 153.22 g/mol. This compound features a pyrrolidine ring substituted with a but-3-yn-1-yl group and a hydroxymethyl group, which contributes to its potential biological activity. The structure of this compound positions it within the broader category of alkaloids, which are known for their diverse pharmacological properties.
The compound is classified under organic compounds, specifically as an alkaloid derivative due to its nitrogen-containing heterocyclic structure. It is sourced from various chemical suppliers and databases, including Sigma-Aldrich and Chemsrc, which provide detailed information about its properties and potential applications in scientific research .
The synthesis of [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity during synthesis .
This compound can participate in various chemical reactions typical for alkaloids:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Although specific data on biological activity is limited, compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and neuroprotective properties. Further studies would be necessary to elucidate its precise mechanism of action and therapeutic potential .
While detailed physical property data such as density and boiling point are not readily available for [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol, some general characteristics include:
Chemical properties include:
Relevant data regarding stability, reactivity, and safety measures should be referenced from Material Safety Data Sheets provided by suppliers .
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol has potential applications in various scientific fields:
Research into this compound could yield valuable insights into its pharmacological properties and broaden its applicability in medicinal chemistry .
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol (molecular formula: C₉H₁₅NO, molecular weight: 153.22 g/mol) embodies a hybrid architecture merging three key pharmacophoric elements:
Table 1: Structural Comparison of Key Pyrrolidine Methanol Derivatives
Compound Name | Molecular Formula | Substituent at N1 | Key Features |
---|---|---|---|
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol | C₉H₁₅NO | But-3-yn-1-yl | Terminal alkyne, chiral C2, primary alcohol |
(2S)-1-Methyl-2-pyrrolidinemethanol | C₆H₁₃NO | Methyl | Compact structure, chiral center [1] |
[1-(propan-2-yl)pyrrolidin-3-yl]methanol | C₈H₁₇NO | Isopropyl | Branched alkyl, C3 hydroxymethyl |
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol | C₁₁H₁₇NO₂ | (5-Methylfuran-2-yl)methyl | Heteroaromatic extension [7] |
The stereochemistry at C2 critically defines its three-dimensional presentation. In the (S)-enantiomer, the spatial orientation of the hydroxymethyl group relative to the alkyne chain creates a distinct molecular topology. This configuration enables optimal interactions with chiral binding pockets in biological targets, as evidenced in structurally related compounds showing enantioselective activity at neurological receptors [5]. The terminal alkyne serves dual roles: as a metabolic handle for potential oxidative transformations and as a synthetic linchpin for copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating targeted diversification into triazole-containing analogs without racemization [2].
The (S)-stereochemistry at C2 is not merely a structural detail but a critical determinant of bioactivity. This configuration aligns with:
Table 2: Stereochemistry-Bioactivity Relationships in Related Compounds
Biological Target | Therapeutic Area | (S)-Enantiomer Advantage | Structural Basis |
---|---|---|---|
TRPV3 Ion Channel | Pruritus, Atopic Dermatitis | Patent WO2016160938A1 reports improved efficacy of chiral modulators [3] | Optimal alkyne vector orientation for channel pore interaction |
Muscarinic Receptors | Anxiety, Cognitive Disorders | US5852037A shows enantioselective anxiolytic activity for chiral pyrrolidines [4] | Precise hydroxymethyl positioning for Asp105 salt bridge |
Sigma Receptors | Neuropathic Pain | EVT-13318806 (similar scaffold) shows stereodependent binding [5] | Chiral center defines spatial proximity to tyrosine residues |
The terminal alkyne extension enhances blood-brain barrier (BBB) permeability compared to shorter alkyl analogs, as evidenced by increased logP values (~1.4 vs. 0.8 for methyl derivatives) without compromising solubility (TPSA ~23 Ų) [2] . This balance is crucial for CNS-targeted therapeutics where excessive lipophilicity impedes brain penetration.
Despite its therapeutic promise, [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol faces underexplored synthetic and pharmacological challenges:
Asymmetric Synthesis Limitations: Current routes to enantiopure material rely on resolution of racemates or chiral pool derivatization from (S)-proline. Resolution-based methods (e.g., diastereomeric salt formation) suffer from low yields (<35%) and cumbersome purification, while proline-based routes require multi-step protection/deprotection sequences to install the alkyne moiety without epimerization . Catalytic asymmetric methods remain underdeveloped; no reports exist for enantioselective reductive amination of 1-(but-3-yn-1-yl)pyrrolidin-2-one using transfer hydrogenation with chiral catalysts. The alkyne’s linear geometry also complicates stereocontrol in nucleophilic substitutions on pyrrolidine precursors, often leading to N-alkylation byproducts requiring chromatographic removal [2] [7].
Target Selectivity Deficits: The compound’s flexible alkyne chain and basic nitrogen create potential for off-target activity at adrenergic and dopaminergic receptors. Patent analyses reveal that analogous pyrrolidinyl alkynes exhibit moderate selectivity ratios (<10:1) between TRPV3 and TRPV1 channels, risking paradoxical pain sensitization if systemically administered [3]. Rational design strategies to enhance selectivity include:
The absence of comprehensive structure-activity relationship (SAR) studies for alkyne chain length variations (e.g., but-3-yn-1-yl vs. prop-2-yn-1-yl) represents another critical knowledge gap. Preliminary data from hydrochloride salt forms (e.g., ENAH93E73E9D, 95% purity) indicate chain elongation enhances TRPV3 binding but reduces aqueous solubility, necessitating formulation optimization [2] [7]. Future research must address these gaps through integrated computational modeling, enantioselective synthesis innovation, and in vitro pharmacological profiling across receptor panels.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4